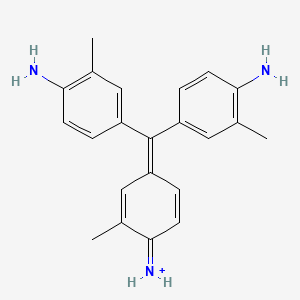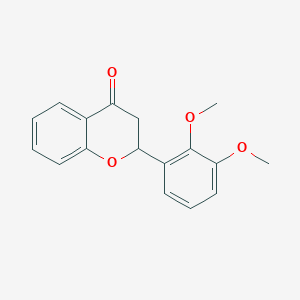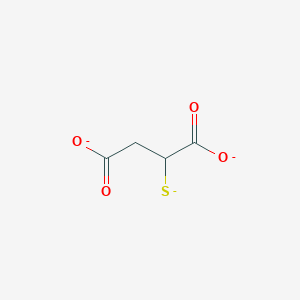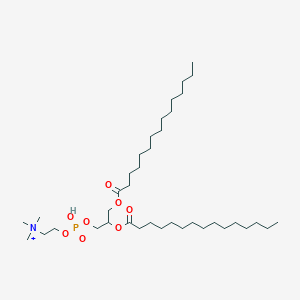
New fuchsin(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
New fuchsin(1+) is an iminium ion obtained by protonation of the imino group of new fuchsin free base. It is a conjugate acid of a new fuchsin free base.
Aplicaciones Científicas De Investigación
Electropolymerization and Electrochemical Properties
New Fuchsin(1+) is utilized in the electropolymerization process to produce stable and electrochemically active films. These films are applicable on various electrode surfaces, such as glassy carbon, platinum, gold, and semiconductor tin oxide. They exhibit significant redox behavior and electrocatalytic activities, including the reduction of nitrous acid and oxidation of iodate, among others, in different aqueous solutions (Chen & Fa, 2003).
Application in Dye-Sensitized Solar Cells
New Fuchsin(1+) has been explored as an inexpensive and effective photosensitizer in dye-sensitized solar cells (DSSC). This application leverages its water-soluble property and the results from computational, spectroscopy, and cyclic voltammetry studies support its potential in photovoltaic devices (Kokal et al., 2019).
Corrosion Inhibition
Research demonstrates that New Fuchsin(1+) effectively inhibits the corrosion of mild steel in acidic environments. The concentration of New Fuchsin(1+) positively correlates with the increase in polarization resistance, showcasing its potential as a corrosion inhibitor (Ashassi-Sorkhabi & Seifzadeh, 2008).
Photodynamic Therapy Applications
New Fuchsin(1+), also known as Magenta III, is studied for its potential applications in photodynamic therapy. The commercial sample contains different dye components, including Magenta II and Magenta I (Rosaniline), which necessitates the need for precise isolation and purification processes to ensure high purity for therapeutic applications (Montes de Oca et al., 2010).
Organic Semiconductor Properties
Acid fuchsin, a derivative of New Fuchsin(1+), is recognized as a new organic semiconductor. It exhibits polycrystalline nature and is suitable for application in photovoltaic devices due to its optical and electrical properties (El-Zaidia et al., 2019).
Hybrid Film Formation for Electrochemical Applications
New Fuchsin(1+) has been used to create hybrid films with polyoxometalate for electrochemical applications. These films are stable, electrochemically active, and demonstrate pH-dependent redox behavior, making them suitable for various electrochemical processes (Chen & Fa, 2004).
Propiedades
Fórmula molecular |
C22H24N3+ |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
[4-[bis(4-amino-3-methylphenyl)methylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]azanium |
InChI |
InChI=1S/C22H23N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,23H,24-25H2,1-3H3/p+1 |
Clave InChI |
MUFPRITXEIBEMS-UHFFFAOYSA-O |
SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+] |
SMILES canónico |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1H-indol-3-yl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1228672.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1228673.png)

![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1228675.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)
![2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)





![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)
![N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide](/img/structure/B1228689.png)